Methyl 6-amino-2-bromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-2-bromonicotinate is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is also known by its IUPAC name, methyl 2-amino-6-bromonicotinate .
Synthesis Analysis
The synthesis of this compound involves multiple steps . The process includes the use of trichlorophosphate and pyridine in dichloromethane at 0 - 20°C under an inert atmosphere . Further steps involve the use of hydrogen chloride in 1,4-dioxane for 6 hours at 20°C . More detailed synthesis procedures can be found in the referenced source .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) . The average mass of the molecule is 231.047 Da and the monoisotopic mass is 229.969086 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Anthyridine Derivatives
Methyl 6-amino-2-bromonicotinate has been utilized in the synthesis of anthyridine derivatives. Carboni, Settimo, and Segnini (1969) demonstrated its use in producing 6-amino-2,2-dipyridylamino-3-carboxylic acid, which is further converted into other complex structures like 7-amino-5H-dipyrido-[1,2-a:2,3-d]pyrimidin-5-one (Carboni, Settimo, & Segnini, 1969).
Preparation of Deuterium-Labeled Nicotinic Acid
Clark (1976) described the preparation of methyl nicotinate-5-2H from methyl 5-bromonicotinate, leading to deuterium-labeled nicotinic acid. This research highlights its role in producing labeled compounds for further scientific investigations (Clark, 1976).
Development of 2,2'-Bipyridine Ligands
Galenko et al. (2019) explored the synthesis of 2,2'-bipyridine ligands, including 6,6'-binicotinates, using this compound. This research contributes to developing novel ligands for potential applications in coordination chemistry and catalysis (Galenko et al., 2019).
Synthesis of Substituted Methyl Pyridinecarboxylates
The work of Deady et al. (1971) involved the synthesis of substituted methyl pyridinecarboxylates from 5-bromonicotinic acid, a closely related compound. This synthesis approach is significant for producing various pyridine derivatives (Deady et al., 1971).
New 4-Thiazolidinones of Nicotinic Acid
Patel and Shaikh (2010) synthesized 4-thiazolidinones of nicotinic acid from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrating the potential for creating novel compounds with antimicrobial properties (Patel & Shaikh, 2010).
Electrocatalytic Carboxylation in Ionic Liquid
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine, similar in structure to this compound, with CO2 in ionic liquid, revealing insights into green chemistry and sustainable processes (Feng, Huang, Liu, & Wang, 2010).
Safety and Hazards
Methyl 6-amino-2-bromonicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear and ensuring adequate ventilation .
Properties
IUPAC Name |
methyl 6-amino-2-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCHHYPGOKJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.